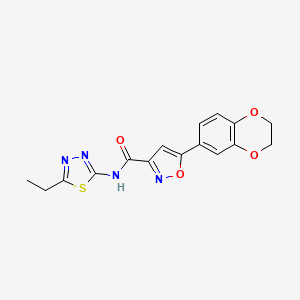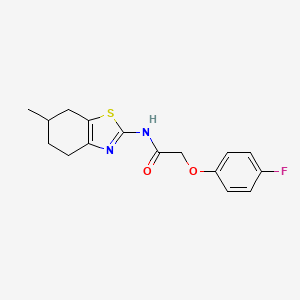![molecular formula C26H26N2O2 B11351068 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide](/img/structure/B11351068.png)
2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2,3-Dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is a complex organic compound that features a combination of phenoxy, indole, and phenylethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the indole derivative, followed by the introduction of the phenoxy and phenylethyl groups. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained in good yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated reactors. The process would be optimized for efficiency, yield, and safety, often involving continuous flow chemistry techniques and real-time monitoring of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
2-(2,3-Dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve specific solvents, temperatures, and pH levels to drive the reactions to completion.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde derivative, while reduction could produce an alcohol.
Scientific Research Applications
2-(2,3-Dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It can be used in studies involving enzyme inhibition and receptor binding.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The pathways involved can include signal transduction, gene expression, and metabolic processes.
Comparison with Similar Compounds
Similar Compounds
3-Indoleacetamide: Another indole derivative with similar structural features.
2,3-Disubstituted Indoles: Compounds with similar indole core structures but different substituents.
Bis(indolyl)methanes: Compounds with two indole units linked by a methylene bridge.
Uniqueness
2-(2,3-Dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C26H26N2O2 |
|---|---|
Molecular Weight |
398.5 g/mol |
IUPAC Name |
2-(2,3-dimethylphenoxy)-N-[2-(1H-indol-3-yl)-2-phenylethyl]acetamide |
InChI |
InChI=1S/C26H26N2O2/c1-18-9-8-14-25(19(18)2)30-17-26(29)28-15-22(20-10-4-3-5-11-20)23-16-27-24-13-7-6-12-21(23)24/h3-14,16,22,27H,15,17H2,1-2H3,(H,28,29) |
InChI Key |
NGOVZPULSLLURX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OCC(=O)NCC(C2=CC=CC=C2)C3=CNC4=CC=CC=C43)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-bromophenoxy)-N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350988.png)
![2-(2-methylphenoxy)-N-{2-[2-(4-methylphenyl)-1,3-thiazol-4-yl]ethyl}acetamide](/img/structure/B11350992.png)
![2-[(4-chloro-3-methylphenoxy)methyl]-5-ethoxy-1H-benzimidazole](/img/structure/B11350995.png)

![N-{2-[(furan-2-ylmethyl)carbamoyl]phenyl}-1-[(3-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11350998.png)

![5-(4-methoxyphenyl)-N-[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11351023.png)
![N-[2-(4-methoxyphenyl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11351028.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-[4-(prop-2-en-1-yloxy)phenyl]piperidine-4-carboxamide](/img/structure/B11351029.png)
![4-methyl-N-{3-[(2-phenylethyl)carbamoyl]-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl}-1,2,3-thiadiazole-5-carboxamide](/img/structure/B11351031.png)
![N-cyclohexyl-1-[(4-methylbenzyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B11351037.png)
![N-(3-chlorophenyl)-2,3-dimethyl-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B11351038.png)
![Ethyl 4-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperazine-1-carboxylate](/img/structure/B11351045.png)
![N-[(2-phenyl-1,3-thiazol-4-yl)methyl]butanamide](/img/structure/B11351059.png)
